Halofantrine hydrochloride is a blocker of delayed rectifier potassium current via the inhibition of hERG channel. It is an inhibitor of the hERG channel.
Halofantrine hydrochloride
CAS No.: 36167-63-2
Cat. No.: VC0529739
Molecular Formula: C26H31Cl3F3NO
Molecular Weight: 536.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 36167-63-2 |
---|---|
Molecular Formula | C26H31Cl3F3NO |
Molecular Weight | 536.9 g/mol |
IUPAC Name | 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H |
Standard InChI Key | WANGFTDWOFGECH-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl |
Canonical SMILES | CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl |
Appearance | Solid powder |
Pharmacokinetic Profile
Absorption and Bioavailability
Halofantrine exhibits dose-dependent absorption with significant variability influenced by food intake. In fasting volunteers, a single 500 mg dose achieved a mean maximum concentration (C) of 345 μg/L, while a high-fat meal increased C to 1,218 μg/L . The drug’s lipophilicity necessitates bile salts for optimal solubilization, explaining the three- to five-fold bioavailability enhancement with fatty foods . Repeated dosing (500 mg every 6 hours for three doses) yields a C of 3,200 ng/mL, with absorption plateauing due to saturable first-pass metabolism .
Distribution and Metabolism
Halofantrine is 60–70% protein-bound, primarily to albumin, and distributes widely into tissues, including erythrocytes infected with Plasmodium . Hepatic metabolism via CYP3A4 generates n-desbutyl halofantrine, the primary metabolite, which retains antimalarial activity . The parent compound has a distribution half-life () of 0.19 hours and a terminal elimination half-life () of 14.4 hours in acute malaria, prolonging to 6–10 days in convalescent patients .
Table 1: Key Pharmacokinetic Parameters of Halofantrine Hydrochloride
Parameter | Healthy Volunteers (Fasting) | Acute Malaria Patients |
---|---|---|
C (μg/L) | 345 (500 mg dose) | 3200 (multiple doses) |
(h) | 9–17 | 32–56 |
(days) | 6–10 | 14.4 |
AUC (mg·h/L) | 7.86 (500 mg dose) | 9.36 (1000 mg dose) |
Excretion
Less than 1% of halofantrine is excreted unchanged in urine, with biliary elimination of metabolites predominating . The prolonged elimination half-life necessitates spaced dosing to avoid accumulation, particularly in patients with hepatic impairment .
Clinical Efficacy
Comparative Studies in Thailand
Table 2: Clinical Trial Outcomes Across Geographies
Study Location | Regimen | Cure Rate (%) | Parasite Clearance Time (h) |
---|---|---|---|
Malawi | 8 mg/kg q6h × 3 doses | 96 | 71 |
Thailand | 500 mg q6h × 3 doses | 88 | 75–84 |
Thailand | Mefloquine 1,500 mg single dose | 97 | 75–84 |
Dosage and Administration
Recommended Regimens
Adults with uncomplicated malaria receive 500 mg every 6 hours for three doses, repeated after seven days to prevent recrudescence . Pediatric dosing is 8 mg/kg per dose, adhering to the same interval . Administration with high-fat meals is critical to ensure adequate absorption, particularly in undernourished populations .
Contraindications and Precautions
Halofantrine is contraindicated in patients with:
-
Known QT prolongation or congenital arrhythmia syndromes
-
Concurrent use of CYP3A4 inhibitors (e.g., ketoconazole)
Resistance and Current Therapeutic Status
Emerging Resistance
Despite halofantrine’s efficacy, sporadic resistance has been reported in Southeast Asia, linked to Pfmdr1 gene amplification . Cross-resistance with lumefantrine necessitates combination therapies, though halofantrine remains effective in most endemic regions .
Role in Modern Malaria Management
Safety concerns have limited halofantrine’s use to second-line therapy where artemisinin-based combinations are unavailable . The WHO no longer recommends it for first-line treatment due to cardiotoxicity risks, reserving it for supervised settings with cardiac monitoring .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume